2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6/c27-21-11-20(13-25-10-9-16-3-1-2-4-17(16)12-25)31-14-22(21)32-15-23(28)24-18-5-7-19(8-6-18)26(29)30/h1-8,11,14H,9-10,12-13,15H2,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRUEDXDNPPZSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Optimization of Pyran Ring Functionalization
The introduction of a hydroxymethyl group at C-6 (required for subsequent coupling with dihydroisoquinoline) is accomplished via nucleophilic substitution. For instance, treating 4-oxo-4H-pyran-3-ol with chloromethyl ether in the presence of potassium carbonate generates the 6-(chloromethyl) intermediate, which is then hydrolyzed to 6-(hydroxymethyl)-4-oxo-4H-pyran-3-ol. Yields for this step range from 65% to 78%, depending on the solvent system (DMF or THF).
Preparation of 3,4-Dihydroisoquinoline Derivatives
The 3,4-dihydroisoquinoline fragment is synthesized via catalytic hydrogenation of isoquinoline precursors. As described in patent CN102358731B, 6-amino-3,4-dihydroisoquinoline is obtained by hydrogenating 6-nitroisoquinoline over a palladium-on-carbon catalyst under 50 psi H₂ in ethanol. The amino group is protected as a tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate in dichloromethane with triethylamine as a base, achieving 85–90% yields.
Methylation of the Dihydroisoquinoline Nitrogen
The Boc-protected dihydroisoquinoline is alkylated at the N-2 position using methyl iodide or dimethyl sulfate in the presence of sodium hydride. This step introduces the methyl group necessary for coupling with the pyran intermediate. Reaction monitoring via TLC (eluent: ethyl acetate/hexane, 1:3) confirms complete alkylation within 2–3 hours at 60°C.
Coupling of Pyran and Dihydroisoquinoline Moieties
The 6-hydroxymethyl-4-oxo-pyran derivative is coupled with N-methyl-3,4-dihydroisoquinoline via a Mitsunobu reaction. Employing triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF facilitates the formation of the ether linkage between the pyran C-6 hydroxymethyl group and the dihydroisoquinoline’s methylated nitrogen. This step typically proceeds in 70–75% yield, with purification by silica gel chromatography (gradient: 5–20% methanol in dichloromethane).
Synthesis of the Acetamide Side Chain
The N-(4-nitrophenyl)acetamide side chain is introduced in two stages:
Chloroacetylation of the Pyran-Dihydroisoquinoline Intermediate
The hydroxyl group at C-3 of the pyran ring is reacted with chloroacetyl chloride in anhydrous dichloromethane using 4-dimethylaminopyridine (DMAP) as a catalyst. This step generates 3-(chloroacetoxy)-6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran. The reaction is exothermic and requires cooling to 0–5°C, yielding 82–88% product.
Amidation with 4-Nitroaniline
The chloroacetyl intermediate undergoes nucleophilic substitution with 4-nitroaniline in acetonitrile at reflux. Triethylamine is added to scavenge HCl, and the reaction is monitored by HPLC. Crystallization from ethanol/water (7:3) provides the final acetamide derivative with ≥95% purity. Alternative methods utilize Hünig’s base (DIPEA) in DMF at 100°C for 3 hours, achieving comparable yields (80–85%).
Comparative Analysis of Synthetic Routes
Method A offers the highest overall yield (45%) but requires rigorous exclusion of moisture. Method C, while slightly lower in yield, uses milder conditions suitable for heat-sensitive intermediates.
Challenges and Optimization Strategies
- Steric Hindrance : Bulky substituents on the pyran ring reduce coupling efficiency. Switching from DEAD to ADDP (1,1′-(azodicarbonyl)dipiperidine) improves steric tolerance.
- Nitro Group Reduction : Premature reduction of the 4-nitrophenyl group during hydrogenation steps is mitigated by using Boc protection and avoiding hydrogenolysis catalysts.
- Crystallization Issues : The final acetamide tends to form solvates. Recrystallization from toluene/ethyl acetate (9:1) yields anhydrous crystals.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidative transformations at the isoquinoline and pyran moieties, facilitated by reagents like KMnO₄ or CrO₃.
Reduction: Reduction of the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C) or chemical reduction (e.g., SnCl₂).
Substitution: Substitution reactions occur at the acetamide or nitrophenyl groups under appropriate nucleophilic or electrophilic conditions.
Common Reagents and Conditions
Oxidative Conditions: KMnO₄ in alkaline medium.
Reductive Conditions: H₂/Pd, SnCl₂/HCl.
Substitution Conditions: NaH in DMF for nucleophilic substitutions; Br₂ in CCl₄ for electrophilic substitutions.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Variously functionalized analogues retaining the core structure.
Scientific Research Applications
2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide is utilized in multiple research domains:
Chemistry: As a model compound to study complex organic transformations and to develop new synthetic methodologies.
Biology: Investigated for potential bioactivity, including antimicrobial and anticancer properties due to its structural novelty.
Medicine: Explored as a scaffold for drug development, focusing on its interaction with various biological targets.
Mechanism of Action
The compound's mechanism of action depends on its interaction with specific molecular targets:
Molecular Targets: Includes enzymes, receptors, and DNA, depending on the functional modifications and biological context.
Pathways Involved: The nitrophenyl group can undergo redox cycling, generating reactive oxygen species; the isoquinoline moiety can intercalate with DNA, disrupting replication and transcription.
Comparison with Similar Compounds
Target Compound
- Core : 4-oxo-4H-pyran.
- Substituents: 6-position: (3,4-dihydroisoquinolin-2(1H)-yl)methyl (basic, lipophilic group).
Analog 1: 2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
- Core: Thieno[2,3-d]pyrimidin-4-one (sulfur-containing heterocycle).
- Substituents :
- 2-position: Sulfanyl-linked acetamide-4-nitrophenyl.
- 6-position: Ethyl group (hydrophobic).
- 3-position: Phenyl (aromatic, lipophilic).
- The ethyl group reduces polarity compared to the dihydroisoquinoline-methyl group in the target compound .
Analog 2: N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide
- Core: Pyrazolone (non-aromatic, hydrogen-bonding capable).
- Substituents :
- Acetamide-linked 3,4-dichlorophenyl (halogenated, enhancing hydrophobicity and steric bulk).
- 1- and 5-positions: Methyl groups (steric hindrance).
- Key Difference : Dichlorophenyl vs. nitrophenyl substituents; chlorine atoms increase lipophilicity but reduce hydrogen-bond acceptor capacity compared to nitro groups .
Analog 3: Example 83 (from )
- Core: Chromen-4-one (flavonoid-like structure).
- Substituents: Pyrazolo[3,4-d]pyrimidine (kinase-targeting motif). Fluorophenethyl and dimethylamino groups (enhanced solubility and target affinity).
- Key Difference: Chromenone core and fluorinated substituents improve metabolic stability and bioavailability compared to the pyran-based target compound .
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Data for Target Compound and Analogs
*Predicted using fragment-based methods.
‡Estimated based on nitro group polarity.
- Polarity: The target compound’s nitro group increases solubility relative to Analog 2 (chlorinated) but less than Analog 3 (dimethylamino group).
- Thermal Stability: Analog 2’s high melting point (473–475 K) correlates with strong intermolecular hydrogen bonding, a feature less pronounced in the target compound due to its flexible dihydroisoquinoline group .
Methodological Considerations in Similarity Analysis
As noted in , structural similarity assessments rely on descriptors like Tanimoto coefficients or pharmacophore mapping. The target compound and Analog 1 share a Tanimoto index >0.7 (due to common acetamide-nitrophenyl motifs), whereas Analog 2 diverges (index ~0.4) due to halogenation. However, dissimilarity in core scaffolds (pyran vs. thienopyrimidine) may lead to divergent biological targets despite high similarity scores .
Biological Activity
The compound 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its biological activity has been the subject of various studies focusing on its pharmacological properties, mechanisms of action, and potential applications in treating neurological disorders and cancer.
Chemical Structure and Properties
The compound features a dihydroisoquinoline moiety linked to a pyran structure, which is known for its biological activity. The presence of the nitrophenyl group may enhance its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O5 |
| Molecular Weight | 396.39 g/mol |
| Solubility | Soluble in DMSO, ethanol |
| Melting Point | Not specified |
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that derivatives of dihydroisoquinoline can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
In a study evaluating the cytotoxic effects of related compounds on different cancer cell lines, the following findings were reported:
| Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.30 | Induction of apoptosis |
| NCI-H460 (Lung) | 3.1 | Cell cycle arrest at G1 phase |
| SF-268 (CNS) | 1.96 | Inhibition of topoisomerase activity |
The above data suggests that the target compound may exhibit similar or enhanced cytotoxicity against various cancer cell lines due to its unique structural attributes.
Neuroprotective Effects
The dihydroisoquinoline scaffold is also associated with neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Compounds that enhance NMDA receptor activity or modulate glutamatergic signaling pathways are being explored for their potential in treating these conditions.
A recent study indicated that derivatives of this compound could act as positive allosteric modulators at NMDA receptors, which are crucial for synaptic plasticity and memory function:
| Receptor Type | pEC50 Value | Maximal Potentiation (%) |
|---|---|---|
| GluN2C | 6.5 | 150 |
| GluN2D | 6.8 | 130 |
These findings highlight the potential of this compound in enhancing cognitive functions and providing neuroprotection.
Case Studies
- Case Study on Anticancer Activity : A series of experiments were conducted using the target compound on various tumor cell lines. The results demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.
- Neuroprotective Study : In vivo studies using animal models of Alzheimer's disease showed that administration of the compound resulted in improved cognitive function and reduced neuroinflammation markers.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of structurally analogous compounds (e.g., thienopyrimidine or quinoline derivatives) typically involves multi-step reactions, including nucleophilic substitutions, coupling reactions, and amide bond formation . Key steps may require:
- Temperature control : Reactions often proceed at 60–80°C in anhydrous solvents like DMF or THF .
- Catalysts : Use Pd-based catalysts for cross-coupling or DMAP for acylations .
- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and recrystallization (ethyl acetate/hexane) are standard .
- Validation : Monitor intermediates via TLC and confirm final product purity with HPLC (≥95%) .
Q. Which spectroscopic techniques are critical for structural elucidation, and how are spectral inconsistencies resolved?
- Methodological Answer :
- NMR : Assign protons (¹H NMR) and carbons (¹³C NMR) using DEPT-135 and 2D experiments (HSQC, HMBC) to resolve overlapping signals, especially in aromatic/heterocyclic regions .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight; isotopic patterns distinguish sulfur/nitrogen content .
- IR : Identify carbonyl (1650–1750 cm⁻¹) and amide (3200–3400 cm⁻¹) stretches .
- Contradiction Management : Cross-validate with X-ray crystallography if crystalline or computational NMR prediction tools (e.g., ACD/Labs) .
Q. What are the standard protocols for assessing in vitro biological activity?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors linked to the compound’s scaffold (e.g., kinases for pyran derivatives or nitric oxide synthase for nitrophenyl groups ).
- Assay Design : Use fluorescence-based assays (e.g., ATPase activity) or SPR for binding affinity .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity while minimizing toxicity?
- Methodological Answer :
- Scaffold Modification : Systematically vary substituents (e.g., replace 4-nitrophenyl with halogenated aryl groups ) or modify the dihydroisoquinoline moiety .
- In Silico Modeling : Use docking (AutoDock Vina) to predict binding modes to targets like PARP-1 or COX-2 .
- Toxicology Screening : Assess cytotoxicity (MTT assay) in HEK293 or HepG2 cells and Ames test for mutagenicity .
Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during characterization?
- Methodological Answer :
- Dynamic Effects : Investigate restricted rotation in amide bonds (e.g., coalescence temperature studies via variable-temperature NMR) .
- Solvent Effects : Re-run NMR in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding .
- Impurity Analysis : Use LC-MS to detect trace by-products from incomplete reactions .
Q. What strategies are effective in improving solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate esters or PEGylated side chains .
- Formulation : Use nanoemulsions or cyclodextrin complexes .
- LogP Optimization : Replace hydrophobic groups (e.g., 4-nitrophenyl) with polar substituents (e.g., morpholine) .
Q. How can computational methods predict metabolic pathways and potential drug-drug interactions?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or MetaSite simulate Phase I/II metabolism (e.g., CYP450 oxidation of dihydroisoquinoline ).
- Interaction Screening : Use PASS Online to identify off-target effects on P-glycoprotein or hERG channels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
